molecular formula C18H19N3O4S B14955813 methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B14955813
M. Wt: 373.4 g/mol
InChI Key: JQLBXMOCQSJJAQ-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole ring . The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves the esterification of the carboxyl group using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Corresponding oxides and ketones

    Reduction: Reduced derivatives with hydrogenated bonds

    Substitution: Substituted derivatives with new functional groups

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is unique due to its combination of an indole moiety, a thiazole ring, and a methoxyethyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 2-[[1-(2-methoxyethyl)indole-4-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-11-15(17(23)25-3)19-18(26-11)20-16(22)13-5-4-6-14-12(13)7-8-21(14)9-10-24-2/h4-8H,9-10H2,1-3H3,(H,19,20,22)

InChI Key

JQLBXMOCQSJJAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC)C(=O)OC

Origin of Product

United States

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